2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
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Overview
Description
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a cyclopentane ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, which is known for its diverse biological activities, makes this compound a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a cyclization reaction involving a suitable precursor, such as a diene or an enone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization and amidation steps, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid has several potential scientific research applications:
Medicinal Chemistry: Due to the biological activities associated with thiazole derivatives, this compound may be explored for its potential as an antimicrobial, antifungal, antiviral, or anticancer agent.
Biological Studies: The compound can be used in studies to understand the interaction of thiazole derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole-4-carboxylic acid: A simpler thiazole derivative with potential antimicrobial activity.
4-methylthiazole-5-carboxylic acid: Another thiazole derivative with potential biological activities.
Cyclopentathiazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is unique due to the presence of both the thiazole and cyclopentane rings, as well as the 4-methylbenzamido group. This combination of structural features may confer unique biological activities and interactions with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-8-2-4-9(5-3-8)13(18)17-15-16-12-10(14(19)20)6-7-11(12)21-15/h2-5,10H,6-7H2,1H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXXMRHDJLRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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